molecular formula C28H38O19 B12073108 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose CAS No. 49587-35-1

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose

Cat. No.: B12073108
CAS No.: 49587-35-1
M. Wt: 678.6 g/mol
InChI Key: GNTLGGDVHFXGLI-UHFFFAOYSA-N
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Description

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose (CAS RN: 29873-67-4) is a fully acetylated disaccharide derivative of gentiobiose (β-1,6-linked glucose dimer). Its molecular formula is C₂₈H₃₈O₁₉, with an average mass of 678.593 Da and a monoisotopic mass of 678.200729 Da . The compound is also known as B-gentiobiose octaacetate or octa-O-acetylgentiobiose, indicating eight acetyl groups protecting hydroxyl positions across both glucose units. Its structural features include:

  • A β-1,6 glycosidic linkage.
  • Complete acetylation at all hydroxyl groups except the anomeric oxygen.
  • Predicted collision cross-section (CCS) values ranging from 263.1 to 272.9 Ų depending on adduct formation (e.g., [M+Na]⁺: 701.18996 m/z, CCS 263.1 Ų) .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[(3,4,5,6-tetraacetyloxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTLGGDVHFXGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277330
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49587-35-1, 29873-67-4
Record name NSC231325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose typically involves the acetylation of hexopyranose derivatives. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to promote the acetylation process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the hexopyranose derivatives are acetylated using acetic anhydride. The reaction is carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release the active hexopyranose derivatives, which can then interact with enzymes and receptors involved in various biological pathways. These interactions can modulate the activity of these enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Acetyl vs. Other Protecting Groups

1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxyhexopyranose
  • Molecular Formula : C₁₄H₁₉N₃O₉ (average mass: 373.318 Da ) .
  • Key Differences: Replaces the 6-O-acetylhexopyranosyl group with a 6-azido-6-deoxy moiety. Reduced molecular weight (~55% lighter) and polarity due to fewer acetyl groups.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose
  • Molecular Formula: Not explicitly provided, but benzyl groups increase hydrophobicity compared to acetyl .
  • Key Differences :
    • Benzyl groups are bulkier and more stable under acidic conditions than acetyl groups.
    • Acetyl groups are better leaving groups, making the parent compound more reactive in deprotection reactions .

Glycosidic Linkage and Stereochemistry

α-D-Cellobiose Octaacetate
  • Structure : β-1,4-linked glucose dimer with eight acetyl groups.
  • Key Differences :
    • Glycosidic linkage (β-1,4 vs. β-1,6 ) affects solubility and crystallinity.
    • Melting point for similar octaacetates ranges 224–226°C , though data for the parent compound is unspecified.
2,3,4,6-Tetra-O-acetyl-5-thio-D-glucopyranosyl Bromide
  • Structure : Features a sulfur atom replacing the ring oxygen, altering electronic properties .
  • Key Differences: The thio-sugar exhibits enhanced nucleophilicity at the anomeric center, favoring different glycosylation pathways. X-ray data shows a 4C₁ conformation for the β-anomer, comparable to acetylated hexopyranoses .
Deacetylation Behavior
  • The parent compound’s full acetylation contrasts with partially acetylated analogs like β-D-glucose pentaacetate, which loses one acetyl group under AlCl₃ at 110°C to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose .
  • Glycosidic bond stability: β-D-lactose octaacetate undergoes glycosidic cleavage under similar deacetylation conditions, yielding 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose . This suggests the parent compound’s β-1,6 linkage may be more resistant to cleavage than β-1,4.

Physical and Spectroscopic Properties

Property Parent Compound 6-Azido Analog Cellobiose Octaacetate
Molecular Formula C₂₈H₃₈O₁₉ C₁₄H₁₉N₃O₉ C₂₈H₃₈O₁₉
Average Mass (Da) 678.59 373.32 ~678.59
Melting Point Not reported Not reported 224–226°C
Predicted CCS ([M+Na]⁺) 263.1 Ų Not reported Not reported
Key Functional Groups 8 acetyl, β-1,6 linkage 4 acetyl, 6-azido 8 acetyl, β-1,4 linkage

Biological Activity

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose is a complex carbohydrate derivative known for its potential biological activities. This compound has garnered attention in various fields of research including pharmacology and biochemistry due to its structural properties and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by multiple acetyl groups attached to a hexopyranose backbone. Its molecular formula is C20H34O10C_{20}H_{34}O_{10} with a molecular weight of approximately 394.48 g/mol. The presence of acetyl groups enhances its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose exhibits significant antimicrobial activity against a range of pathogens. A study conducted by MedChemExpress demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Level
Gram-positive BacteriaHigh
Gram-negative BacteriaModerate

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using various assays. In vitro studies show that it can scavenge free radicals effectively, suggesting a protective role against oxidative stress. The antioxidant activity is attributed to the acetyl groups which enhance electron donation capabilities.

Immunomodulatory Effects

1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hexopyranose has been shown to modulate immune responses. In animal models, it was observed to increase the production of cytokines such as IL-6 and TNF-alpha, indicating its potential use in enhancing immune function.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These results suggest that the compound could be developed into a therapeutic agent for bacterial infections.

Case Study 2: Antioxidant Activity Assessment

A study assessing the DPPH radical scavenging activity revealed that at a concentration of 100 µg/mL, the compound achieved an inhibition rate of 85%, comparable to standard antioxidants like ascorbic acid.

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